8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Description
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a 2-chlorophenylmethylamino substitution at position 8, a methyl group at position 3, and a 3-phenylpropyl chain at position 7 (Figure 1).
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-27-19-18(20(29)26-22(27)30)28(13-7-10-15-8-3-2-4-9-15)21(25-19)24-14-16-11-5-6-12-17(16)23/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,24,25)(H,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWZZDSDHMYJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3Cl)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has numerous scientific research applications. It is used in the study of biological processes and has potential therapeutic applications due to its interaction with specific molecular targets. In chemistry, it serves as a valuable intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Position 7 Modifications
- Target Compound : 7-(3-phenylpropyl) group. This hydrophobic chain may enhance binding to kinase hydrophobic pockets but could reduce solubility .
- Analog 1: 7-(2-phenoxyethyl) in 3-methyl-7-(2-phenoxyethyl)-8-(propylamino)purine-2,6-dione ().
- Analog 2: 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl) in 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione (). The polar hydroxy and methoxyphenoxy groups may enhance water solubility but reduce membrane permeability .
Position 8 Modifications
- Target Compound: 8-[(2-chlorophenyl)methylamino].
- Analog 3 : 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl] in the CK2 inhibitor (IC50 = 8.5 µM) (). The hydrazine linker and methoxyphenyl group introduce conformational rigidity, possibly optimizing binding affinity .
- Analog 4: 8-(3-methoxypropylamino) in 7-(2-chlorobenzyl)-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione ().
Position 3 Modifications
SAR Insights :
Position 7: Larger, flexible substituents (e.g., 3-phenylpropyl) may hinder binding to CK2, as seen in the lower activity of compounds with bulky groups . However, moderate-sized chains like phenoxypropyl (in Analog 1) optimize activity.
Position 8 : Aromatic and halogenated substituents (e.g., 2-chlorophenyl) enhance inhibitory potency by interacting with hydrophobic kinase pockets. The hydrazine-methoxyphenyl group in Analog 1 achieves the highest reported activity .
Solubility vs. Activity: Polar groups (e.g., hydroxyethylamino in ) improve solubility but may reduce membrane permeability, necessitating a balance in drug design .
Research Findings and Implications
- CK2 Inhibition: The target compound’s 2-chlorophenylmethylamino group may mimic the binding mode of Analog 1, leveraging halogen bonding with CK2’s ATP-binding site .
- Physicochemical Properties : Compared to analogs with hydroxy or methoxy groups, the target compound’s logP is likely higher due to its hydrophobic substituents, which could limit aqueous solubility .
- Synthetic Feasibility: The 3-phenylpropyl chain at position 7 may pose challenges in synthesis compared to shorter chains (e.g., phenoxyethyl in ) .
Biological Activity
The compound 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione , also known by its chemical formula , is a complex organic molecule with significant potential in various biological applications. Its structure and functional groups suggest interactions with biological systems that could lead to therapeutic benefits. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
The molecular structure of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can be summarized as follows:
- IUPAC Name : 8-[(2-chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Molecular Formula :
- Molecular Weight : 423.89 g/mol
Structural Representation
| Component | Description |
|---|---|
| Core Structure | Purine derivative |
| Functional Groups | Chlorophenyl, methylamino, phenylpropyl |
The biological activity of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The compound's purine core allows it to mimic natural nucleotides, potentially influencing cellular signaling and metabolic processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases or phosphatases, which are critical in signal transduction pathways.
- Receptor Modulation : It may also modulate receptors involved in neurotransmission, leading to effects on mood and cognition.
In Vitro and In Vivo Studies
Research has demonstrated various biological activities associated with this compound:
- Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Animal models have suggested that it may reduce inflammation markers, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Anticancer Properties :
- Neuroprotective Effects :
- Another study explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. Results indicated a marked reduction in cell death and improved cell viability .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
